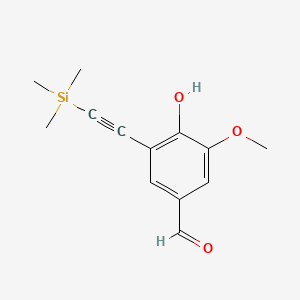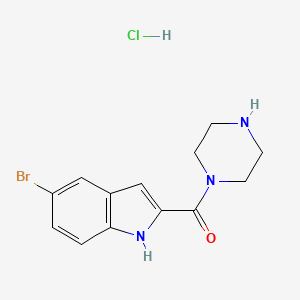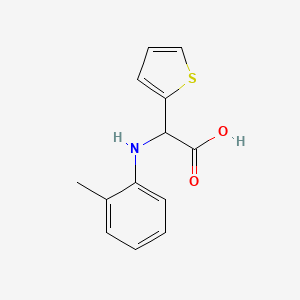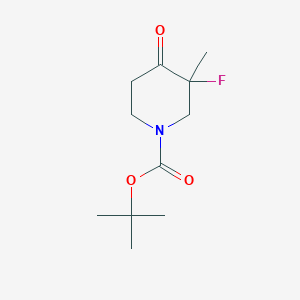![molecular formula C21H26BClO4 B13920087 2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)
2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-iodoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: The compound can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Alkenes: Also formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
科学的研究の応用
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
作用機序
The primary mechanism of action for 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the Suzuki-Miyaura coupling reaction. The compound acts as a boron reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds.
Uniqueness
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a preferred reagent in many synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions compared to other boron reagents .
特性
分子式 |
C21H26BClO4 |
|---|---|
分子量 |
388.7 g/mol |
IUPAC名 |
2-[5-chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H26BClO4/c1-20(2)21(3,4)27-22(26-20)19-12-17(23)9-8-16(19)14-25-13-15-6-10-18(24-5)11-7-15/h6-12H,13-14H2,1-5H3 |
InChIキー |
SXNNERXOUVEMAV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)COCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


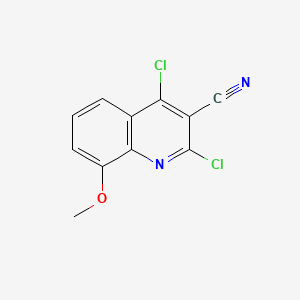

![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
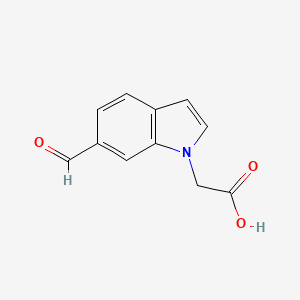
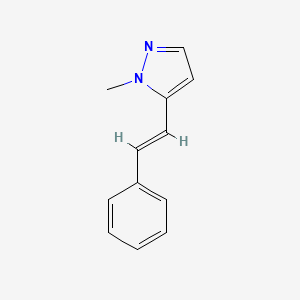
![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)
![Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13920023.png)
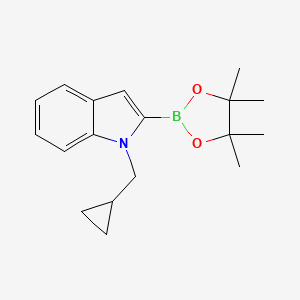
![Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate](/img/structure/B13920032.png)
![1-(5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl)ethane-1,2-diol](/img/structure/B13920034.png)
